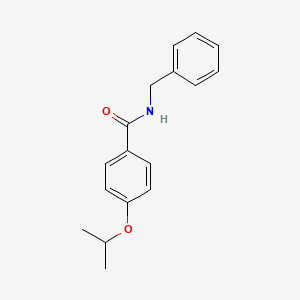

N-benzyl-4-propan-2-yloxybenzamide

Description

General Overview of Benzamide (B126) Derivatives in Chemical Sciences

Benzamide, the simplest amide derivative of benzoic acid, and its derivatives represent a cornerstone in the field of chemical sciences, particularly in medicinal chemistry. wikipedia.org The benzamide scaffold is a privileged structure, frequently found in a multitude of biologically active compounds. researchgate.net These derivatives are characterized by a variety of pharmacological activities, making them a focal point for drug discovery and development. researchgate.netresearchgate.net

The versatility of the benzamide moiety allows for diverse chemical modifications, leading to a wide array of compounds with distinct therapeutic applications. researchgate.net Notable examples of benzamide-containing drugs include antipsychotics (e.g., sulpiride, amisulpride), antiemetics (e.g., metoclopramide), and antidepressants (e.g., moclobemide). researchgate.net Beyond these, research has demonstrated the potential of benzamide derivatives as anticonvulsant, anti-inflammatory, analgesic, and antitumor agents. researchgate.netresearchgate.net Their biological activity often stems from their ability to act as potent and selective ligands for various proteins and enzymes, including sigma-1 proteins, carbonic anhydrases, and cholinesterases. researchgate.netnih.gov The stability and relative ease of synthesis of the aromatic amide group further contribute to its prevalence in the design of new therapeutic agents. researchgate.net

Significance of the N-benzyl-4-propan-2-yloxybenzamide Scaffold in Contemporary Chemical and Biological Research

The this compound scaffold is a specific structure within the broader class of N-benzyl benzamide derivatives. This particular scaffold has garnered interest in contemporary research due to the combined structural features that suggest potential for significant biological activity. The N-benzyl group is a key feature in many biologically active compounds, contributing to interactions with various biological targets. acs.orgnih.gov

The N-benzyl benzamide core, in particular, has been identified as a promising framework for developing selective inhibitors of enzymes like butyrylcholinesterase (BChE), which is a target for managing cognitive dysfunction in advanced stages of Alzheimer's disease. acs.org Derivatives with this core have shown inhibitory activity in the sub-nanomolar range. acs.org Furthermore, the N-benzyl-4-((heteroaryl)methyl)benzamide template has been explored for the development of direct inhibitors of NADH-dependent 2-trans enoyl-acyl carrier protein reductase (InhA), a key enzyme in Mycobacterium tuberculosis. nih.gov This highlights the potential of such scaffolds in creating antitubercular agents that could circumvent resistance mechanisms associated with current drugs like isoniazid. nih.gov The "4-propan-2-yloxy" (or isopropoxy) group attached to the benzamide ring can influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins, making this specific scaffold an intriguing subject for further investigation.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C17H19NO2 |

| Molecular Weight | 269.34 g/mol |

| XLogP3 | 3.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

| Exact Mass | 269.14157922 g/mol |

| Monoisotopic Mass | 269.14157922 g/mol |

| Topological Polar Surface Area | 38.3 Ų |

| Heavy Atom Count | 20 |

This data is compiled from publicly available chemical databases.

Challenges and Opportunities in the Academic Investigation of this compound

The academic investigation of this compound and its analogues presents both challenges and significant opportunities. A primary challenge lies in establishing a comprehensive structure-activity relationship (SAR). While the broader N-benzyl benzamide class shows promise, understanding how specific substitutions, such as the 4-propan-2-yloxy group, precisely modulate activity and selectivity for different biological targets requires extensive synthesis and biological evaluation of a library of related compounds.

Another challenge is the potential for off-target effects, a common issue with pharmacologically active scaffolds. Thorough profiling against a panel of receptors, enzymes, and ion channels is necessary to ensure target specificity and to anticipate potential side effects. Furthermore, optimizing the pharmacokinetic properties—such as absorption, distribution, metabolism, and excretion (ADME)—of these compounds is crucial for their development as potential therapeutic agents.

Despite these challenges, the opportunities for research are substantial. The scaffold's demonstrated activity against targets relevant to neurodegenerative diseases and infectious diseases opens avenues for the development of novel therapeutics. acs.orgnih.gov There is a significant opportunity to design and synthesize derivatives of this compound with enhanced potency, selectivity, and improved drug-like properties. Advanced computational techniques, such as molecular docking and dynamic simulations, can be employed to guide the rational design of new analogues and to elucidate their binding modes with their biological targets. researchgate.net The chemical tractability of the scaffold facilitates the synthesis of diverse analogues, allowing for a systematic exploration of its therapeutic potential. nih.gov

Scope and Objectives of Advanced Research Investigations on this compound

Advanced research on this compound should be directed towards fully characterizing its biological activity and therapeutic potential. The primary scope of such investigations would encompass medicinal chemistry, pharmacology, and computational chemistry.

Key objectives of future research include:

Synthesis and Library Development: To synthesize this compound and a focused library of its analogues with systematic variations in the N-benzyl and 4-alkoxy substituents to establish a clear structure-activity relationship.

In-depth Biological Evaluation: To screen the synthesized compounds against a range of biologically relevant targets, including but not limited to, butyrylcholinesterase, acetylcholinesterase, InhA, and various carbonic anhydrase isoforms, to identify and validate their primary mechanism(s) of action. nih.govacs.orgnih.gov

Elucidation of Binding Modes: To use techniques such as X-ray co-crystallography and molecular docking to understand the specific molecular interactions between this compound derivatives and their biological targets. nih.gov

Pharmacokinetic Profiling: To conduct in vitro and in vivo studies to assess the ADME properties of the most promising compounds, identifying candidates with favorable profiles for further development. acs.org

Exploration of New Therapeutic Areas: To investigate the potential of the this compound scaffold in other therapeutic areas where benzamide derivatives have shown promise, such as oncology and inflammatory diseases, based on its performance in broad biological screening panels. researchgate.netresearchgate.net

Table 2: Biological Activities of Related Benzamide Scaffolds

| Benzamide Scaffold Type | Biological Target/Activity | Therapeutic Potential |

|---|---|---|

| N-benzyl benzamide | Butyrylcholinesterase (BChE) Inhibition | Alzheimer's Disease acs.org |

| N-benzyl-4-((heteroaryl)methyl)benzamide | InhA Inhibition | Tuberculosis nih.gov |

| Substituted Benzamides | Carbonic Anhydrase (CA) Inhibition | Various (e.g., glaucoma, anticancer) nih.gov |

| N-substituted benzamides | Histone Deacetylase (HDAC) Inhibition | Anticancer researchgate.net |

Properties

IUPAC Name |

N-benzyl-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-13(2)20-16-10-8-15(9-11-16)17(19)18-12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABLNQQVOLXHSJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation Techniques for N Benzyl 4 Propan 2 Yloxybenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis of N-benzyl-4-propan-2-yloxybenzamide

High-resolution NMR spectroscopy is an indispensable tool for determining the precise chemical structure and conformational preferences of this compound in solution. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments, a complete picture of the molecule's atomic connectivity and spatial arrangement can be assembled.

2D NMR Techniques (COSY, HSQC, HMBC) for Comprehensive Structural Assignment

While ¹H and ¹³C NMR provide initial information on the types and number of protons and carbons, 2D NMR techniques are essential for assembling the molecular puzzle.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. nih.gov For this compound, COSY would show correlations between the N-H proton and the benzylic CH₂ protons. It would also map the connectivity within the two aromatic rings and show the coupling between the methine (CH) and methyl (CH₃) protons of the isopropyl group.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C coupling). researchgate.net It is a powerful method for assigning carbon signals based on their known proton assignments. For instance, the benzylic CH₂ protons would show a cross-peak to the corresponding benzylic carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides the key long-range (typically 2-4 bonds) ¹H-¹³C correlations needed to connect the molecular fragments. researchgate.net This is crucial for identifying quaternary carbons (those with no attached protons), such as the carbonyl carbon and the ether-linked aromatic carbon. For example, the benzylic CH₂ protons would show a correlation to the carbonyl carbon and the ipso-carbon of the benzyl (B1604629) ring. The N-H proton would also show a correlation to the carbonyl carbon, confirming the amide linkage.

Based on known chemical shift data for similar benzamide (B126) and ether fragments, an illustrative assignment for this compound in a solvent like DMSO-d₆ is presented below. researchgate.netjournals.co.zachemicalbook.com

Illustrative NMR Data for this compound Disclaimer: The following data is a hypothetical representation based on analogous structures and is intended for illustrative purposes only. Actual experimental values may vary.

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| Amide N-H | ~8.8 - 9.2 (t) | - | C=O, Benzylic C |

| Benzylic CH₂ | ~4.5 (d) | ~43 | C=O, Benzyl C-ipso, Benzyl C-ortho |

| Benzyl Ring (C₆H₅) | ~7.2 - 7.4 (m) | ~127-139 | - |

| Aromatic H (ortho to C=O) | ~7.9 (d) | ~129 | C=O, Aromatic C-ipso, Aromatic C-meta |

| Aromatic H (ortho to O-iPr) | ~7.0 (d) | ~115 | C-O, Aromatic C-ipso, Aromatic C-meta |

| Carbonyl C=O | - | ~166 | - |

| Isopropyl CH | ~4.7 (sept) | ~70 | C-O, Isopropyl CH₃ |

| Isopropyl CH₃ | ~1.3 (d) | ~22 | Isopropyl CH, C-O |

NOESY/ROESY for Stereochemical and Conformational Probes

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are 2D NMR techniques that detect correlations between protons that are close in space, regardless of whether they are connected through bonds. researchgate.net These experiments are critical for understanding the three-dimensional conformation of the molecule.

For this compound, a key area of interest is the conformation around the amide C-N bond, which can exhibit restricted rotation. NOESY/ROESY can distinguish between possible rotamers by showing spatial correlations between the N-H proton and the ortho-protons of the benzoyl ring, or between the benzylic CH₂ protons and the same ortho-protons. Additionally, correlations between the benzylic protons and the benzyl ring protons would confirm the conformational preferences of the benzyl group relative to the rest of the molecule.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Co-crystals

Crystal Packing and Intermolecular Interactions

For benzamide derivatives, the crystal packing is typically dominated by strong hydrogen bonds. mdpi.com In this compound, the amide N-H group is a hydrogen bond donor, and the carbonyl oxygen (C=O) is an excellent hydrogen bond acceptor. This leads to the formation of robust N-H···O=C hydrogen bonds, which often link molecules into chains or dimeric structures. nih.govresearchgate.net

Hypothetical Crystal Data for this compound Disclaimer: This data is illustrative, based on typical values for related organic compounds, and does not represent a determined structure.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.8 |

| c (Å) | ~16.2 |

| β (°) | ~95 |

| Volume (ų) | ~1490 |

| Z (Molecules per unit cell) | 4 |

| Key Hydrogen Bond (N-H···O) | d(N···O) ≈ 2.9 Å, Angle ≈ 170° |

Polymorphism and Co-crystallization Studies of Benzamide Derivatives

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical area of study, particularly for pharmaceuticals, as different polymorphs can have different physical properties. Benzamide itself is a classic example, with its polymorphism being known for nearly two centuries. mdpi.com The various forms of benzamide exhibit different stabilities and can be challenging to isolate. mdpi.com

Studies on this compound would involve screening for different crystalline forms by varying crystallization conditions such as solvent, temperature, and cooling rate. Co-crystallization, the process of crystallizing the target compound with a second, benign "co-former" molecule, is another strategy. This can be used to create new solid forms with potentially improved properties or to stabilize a desirable but elusive polymorphic form.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions in this compound

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. eag.comyoutube.com Each functional group has characteristic vibrational frequencies, making these methods excellent for structural confirmation and for studying intermolecular interactions like hydrogen bonding.

For this compound, the key vibrational modes include:

N-H Stretch: In a dilute solution (non-hydrogen-bonded), this would appear as a sharp band around 3450 cm⁻¹. In the solid state, due to N-H···O=C hydrogen bonding, this band is expected to broaden and shift to a lower frequency (redshift), typically appearing in the 3300-3150 cm⁻¹ range. nih.gov

C=O Stretch (Amide I band): This is a very strong and characteristic absorption in the IR spectrum. In the absence of hydrogen bonding, it appears around 1680-1690 cm⁻¹. In the solid, hydrogen bonding to the carbonyl oxygen also causes a redshift to approximately 1640-1660 cm⁻¹. nih.gov

C-O Stretches: The molecule has two types of C-O bonds (aromatic-ether and alkyl-ether), which would give rise to strong bands in the 1250-1050 cm⁻¹ region.

Aromatic Vibrations: The two substituted benzene (B151609) rings will show characteristic C-H and C=C stretching and bending vibrations.

Comparing the spectra of the solid material with that of a dilute solution allows for a direct assessment of the strength and nature of the hydrogen bonding in the crystal lattice.

Illustrative Vibrational Frequencies for this compound Disclaimer: The following data is a hypothetical representation based on analogous structures and is intended for illustrative purposes only.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique (Typical Intensity) |

|---|---|---|

| N-H Stretch (H-bonded) | 3300 - 3150 | FTIR (Medium), Raman (Medium) |

| Aromatic C-H Stretch | 3100 - 3000 | FTIR (Medium), Raman (Strong) |

| Aliphatic C-H Stretch | 3000 - 2850 | FTIR (Strong), Raman (Strong) |

| C=O Stretch (Amide I) | 1660 - 1640 | FTIR (Very Strong), Raman (Medium) |

| Aromatic C=C Stretch | 1600 - 1450 | FTIR (Medium), Raman (Strong) |

| N-H Bend (Amide II) | 1570 - 1515 | FTIR (Strong), Raman (Weak) |

| Aromatic C-O-C Stretch | ~1250 | FTIR (Strong), Raman (Medium) |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise structural characterization of organic molecules such as this compound. This method provides the accurate mass of the parent ion, which allows for the determination of its elemental composition with a high degree of confidence. While specific experimental HRMS data for this compound is not extensively available in public databases, the expected fragmentation patterns can be predicted based on the known fragmentation of similar benzamide structures.

The molecular formula for this compound is C₁₇H₁₉NO₂. The theoretical exact mass can be calculated for its protonated form, [M+H]⁺, which is the ion typically observed in electrospray ionization (ESI) HRMS.

Table 1: Theoretical HRMS Data for [M+H]⁺ of this compound

| Ion Formula | Theoretical m/z |

| C₁₇H₂₀NO₂⁺ | 270.1489 |

Upon collision-induced dissociation (CID) in the mass spectrometer, the [M+H]⁺ ion of this compound would be expected to undergo characteristic fragmentation. The primary fragmentation pathways would likely involve the cleavage of the amide bond, the benzyl group, and the isopropoxy group.

A probable initial fragmentation is the cleavage of the C-N bond between the carbonyl carbon and the nitrogen atom, which would lead to the formation of two primary fragment ions. Another significant fragmentation pathway could involve the loss of the benzyl group or the isopropoxy group from the parent ion.

Table 2: Predicted Major Fragment Ions in the HRMS/MS of this compound

| Proposed Fragment | Ion Formula | Theoretical m/z |

| [M+H - C₇H₇]⁺ | C₁₀H₁₂NO₂⁺ | 180.0812 |

| [C₇H₇]⁺ | C₇H₇⁺ | 91.0542 |

| [C₁₀H₁₁O₂]⁺ | C₁₀H₁₁O₂⁺ | 163.0754 |

| [M+H - C₃H₇O]⁺ | C₁₄H₁₂NO⁺ | 210.0913 |

The analysis of these fragment ions by HRMS provides unambiguous identification of the substructures within the molecule, confirming the presence of the N-benzyl and 4-isopropoxybenzoyl moieties. This detailed fragmentation analysis is essential for the unequivocal identification of this compound in complex mixtures or for confirming its synthesis.

Theoretical and Computational Chemistry of N Benzyl 4 Propan 2 Yloxybenzamide

Quantum Chemical Calculations of Electronic Structure and Reactivity of N-benzyl-4-propan-2-yloxybenzamide

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in determining the electronic properties of a molecule. epstem.netepstem.net These calculations provide a basis for understanding the molecule's stability, reactivity, and spectroscopic characteristics.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. conicet.gov.ar A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more prone to chemical reactions. researchgate.net

For this compound, the HOMO is typically localized on the more electron-rich parts of the molecule, such as the phenyl ring with the propan-2-yloxy substituent, which acts as an electron-donating group. The LUMO is often distributed over the benzamide (B126) moiety, particularly the carbonyl group and the adjacent phenyl ring, which can accept electron density. The analysis of these orbitals helps in predicting how the molecule will interact with other chemical species. conicet.gov.ar

Table 1: Representative FMO Analysis Data for this compound Calculated using DFT at the B3LYP/6-311++G(d,p) level of theory. Values are illustrative.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.10 |

| HOMO-LUMO Gap (ΔE) | 5.15 |

An Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution across a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems where electrostatic interactions are key. scispace.com The map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack.

In this compound, the most negative potential is expected to be concentrated around the oxygen atom of the carbonyl group, making it a primary site for hydrogen bonding. researchgate.net The hydrogen atom of the amide group (N-H) would exhibit a positive electrostatic potential, marking it as a hydrogen bond donor site. The aromatic rings also contribute to the electrostatic landscape, with the π-electron clouds creating regions of negative potential above and below the plane of the rings.

Molecular Dynamics (MD) Simulations of this compound Conformations and Solvation Effects

While quantum calculations provide insight into the static electronic structure, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. nih.gov MD simulations model the movements of atoms and molecules, providing detailed information about conformational changes and interactions with the surrounding environment, such as a solvent.

Ligand-Based and Structure-Based Computational Design Methodologies for this compound Derivatives

Computational methods are instrumental in the rational design of new molecules based on a parent scaffold like this compound. These approaches can be broadly categorized as ligand-based or structure-based.

Quantitative Structure-Activity Relationship (QSAR) is a ligand-based method that aims to correlate variations in the physicochemical properties of a series of compounds with their biological activity. nih.gov To build a QSAR model for derivatives of this compound, a set of analogues with known activities would be required. For each analogue, various molecular descriptors are calculated, such as:

Topological descriptors: Molecular weight, number of rotatable bonds.

Electronic descriptors: Dipole moment, HOMO/LUMO energies.

Hydrophobic descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Statistical methods are then used to generate a mathematical equation that links these descriptors to the observed activity. A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding the selection of the most promising candidates for synthesis. nih.gov

Table 2: Example of a Hypothetical QSAR Equation for a Series of Benzamide Derivatives This table is for illustrative purposes only.

| QSAR Equation | Statistical Parameters |

|---|

pIC₅₀: negative logarithm of the half-maximal inhibitory concentration; LogP: hydrophobicity; TPSA: topological polar surface area; MW: molecular weight; r²: coefficient of determination; q²: cross-validated r².

Molecular docking is a premier structure-based design technique used to predict how a molecule (ligand) binds to the active site of a biological target, typically a protein. nih.gov This method requires the 3D structure of the target protein. This compound would be computationally placed into the binding site of a receptor, and its orientation and conformation would be scored based on binding affinity.

The analysis of the docked pose reveals key molecular interactions, such as: nih.gov

Hydrogen bonds: The amide group (both as a donor and acceptor) and the ether oxygen are potential sites for hydrogen bonding with amino acid residues.

Hydrophobic interactions: The benzyl (B1604629) and phenyl rings, along with the isopropyl group, can form hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-stacking: The aromatic rings can engage in π-π stacking or T-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

These calculations not only predict the binding mode but also provide an estimate of the binding energy, which helps in ranking different derivatives and prioritizing them for further investigation. nih.gov

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target Binding energies and interacting residues are for representative purposes.

| Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|

| -8.5 | Tyr82, Ser120 | Hydrogen Bond |

| Phe45, Leu90 | Pi-Stacking, Hydrophobic |

Pharmacophore Modeling and Virtual Screening Applications for this compound Analogues

Pharmacophore modeling and virtual screening are powerful computational tools that have been successfully applied to the N-benzylbenzamide scaffold, which forms the core of this compound. These techniques are instrumental in identifying the key chemical features responsible for a molecule's biological activity and in screening large compound libraries to find new potential drug candidates.

A significant area of investigation for N-benzylbenzamide derivatives has been their role as melanogenesis inhibitors. nih.gov A study focused on developing a three-dimensional pharmacophore model (3D-PhaM) for a series of N-benzylbenzamide derivatives to understand their inhibitory action. nih.gov This model highlights the essential spatial arrangement of chemical features required for a molecule to interact with its biological target and elicit a response.

The development of this 3D pharmacophore model utilized the "molecular comparative electron topology" (MCET) method, incorporating a novel descriptor known as the Klopman index. nih.gov This index considers both Coulombic and frontier orbital interactions, providing a robust description of the local reactive properties of the ligand atoms. nih.gov The resulting pharmacophore model was rigorously validated to ensure its predictive power.

Key Findings from Pharmacophore Modeling:

The 3D-PhaM for N-benzylbenzamide derivatives as melanogenesis inhibitors was established through a ligand-based approach and further corroborated using structure-based methods like FlexX docking. nih.gov The statistical robustness of the model is demonstrated by the following parameters:

| Statistical Parameter | Value | Significance |

| Q² (Cross-validated R²) | 0.862 | Indicates good predictive ability of the model for the training set of 42 compounds. nih.gov |

| R² (Correlation coefficient) | 0.913 | Shows a strong correlation between the predicted and experimental activities for the external test set of 6 compounds. nih.gov |

| rm² (Stringent validation) | 0.85 | Confirms the high predictive capacity and reliability of the developed pharmacophore model. nih.gov |

This validated pharmacophore model serves as a crucial filter in virtual screening campaigns. By searching for molecules in large databases that fit the pharmacophore's spatial and chemical requirements, researchers can efficiently identify novel compounds with a high probability of being active as melanogenesis inhibitors.

In a different therapeutic context, computational studies have also been employed to investigate N-benzylbenzamide derivatives as inhibitors of amyloid-beta (Aβ42) aggregation, a key pathological process in Alzheimer's disease. researchgate.net These studies involved designing a library of N-benzylbenzamide, N-phenethylbenzamide, and N-benzyloxybenzamide derivatives by replacing the α,β-unsaturated linker of chalcones with an amide bioisostere. researchgate.net

Computational modeling, using a pentamer model of Aβ42, suggested that these compounds interact within a narrow channel formed by the N- and C-termini of the Aβ42 assembly. researchgate.net This interaction is believed to stabilize the pentamer and prevent further aggregation into toxic oligomers and fibrils. researchgate.net Such computational insights are invaluable for the rational design of new therapeutic agents targeting neurodegenerative diseases.

The application of these computational methodologies to analogues of this compound holds significant promise for the discovery and development of novel therapeutic agents across various disease areas. By leveraging the power of pharmacophore modeling and virtual screening, the scientific community can accelerate the identification of potent and selective modulators of biological targets.

Molecular and Cellular Mechanisms of Action of N Benzyl 4 Propan 2 Yloxybenzamide in Vitro/pre Clinical Focus

Enzyme Inhibition and Activation Profiles of N-benzyl-4-propan-2-yloxybenzamide

There is currently no available research detailing the inhibitory or activation effects of this compound on any enzyme systems.

Kinetic Studies of Enzyme-N-benzyl-4-propan-2-yloxybenzamide Interactions

No kinetic studies, such as the determination of IC₅₀ (half maximal inhibitory concentration) or Kᵢ (inhibition constant) values, have been published for the interaction between this compound and any enzyme.

Identification of Specific Enzyme Targets (e.g., Kv2.1, MAO-B, EGFR tyrosine kinase, DNA gyrase B)

Despite targeted searches for interactions with specific enzymes, no evidence was found to suggest that this compound acts as an inhibitor or activator of the voltage-gated potassium channel Kv2.1, Monoamine Oxidase B (MAO-B), Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, or DNA gyrase B.

Receptor Binding and Ligand-Target Interactions of this compound

Information regarding the binding affinity and kinetics of this compound to specific biological receptors is not available in the current scientific literature.

Radioligand Binding Assays (In Vitro)

No studies utilizing radioligand binding assays to determine the affinity of this compound for any specific receptor have been reported.

Surface Plasmon Resonance (SPR) for Binding Kinetics

There are no published surface plasmon resonance (SPR) studies that have characterized the binding kinetics (association and dissociation rates) of this compound with any target protein.

Cellular Pathway Modulation by this compound (In Vitro Studies)

In vitro studies detailing the effects of this compound on specific cellular signaling pathways have not been documented in the available literature. Consequently, there is no information on how this compound may alter cellular functions or processes.

Despite a comprehensive search for scientific literature, no specific information was found regarding the molecular and cellular mechanisms of action of the chemical compound this compound.

Publicly available research databases and scientific publications did not yield any studies detailing the effects of this specific compound on:

Signaling Pathway Perturbations: No information exists on how this compound may interfere with or alter phosphorylation cascades or other signaling pathways within cells.

Gene Expression Regulation: There are no available transcriptomic analyses or other studies that have investigated the impact of this compound on gene expression.

Protein-Protein Interaction Modulation: The ability of this compound to modulate interactions between proteins has not been documented.

Structure-Activity Relationships (SAR): While SAR studies exist for other N-benzyl derivatives, no such studies have been published specifically for this compound or its derivatives in the context of biological target interactions.

Mechanism-Based Selectivity: There is no research available that explores the basis for this compound's selectivity for any potential biological targets.

Consequently, the requested article focusing on the molecular and cellular mechanisms of this compound cannot be generated due to the absence of foundational research on this particular compound.

Applications of N Benzyl 4 Propan 2 Yloxybenzamide in Chemical and Biological Research Non Clinical

N-benzyl-4-propan-2-yloxybenzamide as Chemical Probes for Target Identification

There is no available scientific literature detailing the use of this compound as a chemical probe for target identification. Chemical probes are small molecules designed to interact with specific protein targets, and their development requires extensive characterization of their potency, selectivity, and mechanism of action. The absence of any such studies for this compound indicates that it has not been developed or utilized for this purpose.

Development of this compound as Research Tools in Mechanistic Biology

No research has been published on the development or application of this compound as a research tool in mechanistic biology. Such tools are employed to investigate the intricate details of biological pathways and cellular processes. The lack of information in this area suggests that the compound's interactions with biological systems and its potential to elucidate biological mechanisms have not been a subject of study.

Potential Applications of this compound in Material Sciences (e.g., liquid crystals, polymers, supramolecular structures)

A thorough search of the material science literature did not yield any results for the application or investigation of this compound. Its potential for forming liquid crystals, its incorporation into polymers, or its use in the construction of supramolecular structures has not been explored in any published research.

This compound in Organic Synthesis as Reagents or Catalysts

There is no evidence in the chemical literature to suggest that this compound is used as a reagent or catalyst in organic synthesis. While its benzamide (B126) structure is a common motif in organic chemistry, this specific compound has not been reported to possess any notable reactive or catalytic properties that would warrant its use in synthetic methodologies.

Analytical Applications of this compound and its Derivatives

No analytical applications for this compound or its derivatives have been documented. This includes its use as a standard, a derivatizing agent, or as a subject of analytical method development for detection and quantification.

Future Directions and Emerging Research Avenues for N Benzyl 4 Propan 2 Yloxybenzamide

Exploration of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of benzamides often involves activating carboxylic acids with reagents like thionyl chloride, which can be harsh and generate significant waste. rsc.org Future research into N-benzyl-4-propan-2-yloxybenzamide should prioritize the development of green and sustainable synthetic protocols. These modern methods offer advantages in terms of efficiency, atom economy, and reduced environmental impact. acs.org

Promising sustainable approaches for amide bond formation that could be adapted for this compound include:

Biocatalytic Synthesis : Employing enzymes, such as Candida antarctica lipase (B570770) B (CALB), can facilitate direct amide bond formation between a carboxylic acid and an amine under mild conditions. nih.gov This enzymatic strategy often proceeds with high yield and purity, minimizing the need for extensive purification steps. nih.gov

Transition-Metal-Free Amidation : Methods using mediators like NaOtBu for the direct amidation of esters offer an environmentally friendly alternative, often proceeding at room temperature and without the need for organic solvents. rsc.org

Catalysis in Green Solvents : The use of reusable Brønsted acidic ionic liquids as both catalyst and solvent can drive the direct amidation of carboxylic acids and amines efficiently. acs.org Similarly, performing the C-O bond cleavage of simple esters in water represents a metal-free, additive-free, and eco-friendly pathway to amide synthesis. chemrxiv.org

| Methodology | Key Features | Potential Advantages for Synthesis | Reference |

|---|---|---|---|

| Enzymatic Synthesis (e.g., CALB) | Uses biocatalysts, mild reaction conditions, green solvents like cyclopentyl methyl ether. | High selectivity and yield, reduced byproducts, biodegradable catalyst. | nih.gov |

| Ionic Liquid Catalysis | Uses a reusable Brønsted acidic ionic liquid as both solvent and catalyst. | High efficiency, catalyst reusability, improved process mass intensity (PMI). | acs.org |

| Transition-Metal-Free Amidation | Mediated by simple bases (e.g., NaOtBu) under solvent-free conditions. | Avoids toxic metal catalysts, operationally simple, scalable. | rsc.org |

| Amidation in Water | Direct reaction of esters and amines in water without catalysts or additives. | Ultimate green solvent, simplified workup, enhanced safety. | chemrxiv.org |

Advanced Spectroscopic Techniques for Dynamic and Real-Time Studies

To understand how this compound interacts with potential biological targets, advanced spectroscopic methods are indispensable. These techniques provide high-resolution information on molecular structure, dynamics, and binding events in real-time. researchgate.netazooptics.com

Future research could employ a suite of spectroscopic tools:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Beyond basic structural confirmation, solution NMR techniques are powerful for studying protein-ligand interactions. mdpi.com Ligand-observed methods like saturation transfer difference (STD) NMR can screen for weak binding, while protein-observed experiments like 2D ¹H-¹⁵N HSQC can map the binding site on a target protein at atomic resolution. azooptics.commdpi.com

Mass Spectrometry (MS) : MS is crucial for confirming molecular weight and identifying metabolites. azooptics.com When coupled with techniques like hydrogen-deuterium exchange (HDX-MS), it can reveal changes in protein conformation and dynamics upon ligand binding.

Raman and Infrared (IR) Spectroscopy : These vibrational spectroscopy techniques can identify functional groups and analyze their structures. paulrpalmer.com Surface-Enhanced Raman Scattering (SERS) can dramatically amplify the signal, enabling the detection of the compound at very low concentrations and studying its orientation on metallic surfaces or within biological membranes. azooptics.comuts.edu.au

| Technique | Specific Application for this compound | Type of Information Gained | Reference |

|---|---|---|---|

| 2D NMR Spectroscopy (HSQC) | Study the interaction with an isotopically labeled target protein. | Identifies specific amino acid residues involved in the binding interface. | mdpi.com |

| Saturation Transfer Difference (STD) NMR | Screen for binding against a library of potential target proteins. | Confirms binding and identifies the parts of the molecule in close contact with the target. | mdpi.com |

| Surface-Enhanced Raman Scattering (SERS) | Detect the compound's interaction within a cellular environment or on a biosensor surface. | Provides ultra-sensitive detection and structural information during binding events. | azooptics.comuts.edu.au |

| Circular Dichroism (CD) Spectroscopy | Monitor conformational changes in a target protein upon binding. | Reveals alterations in the secondary and tertiary structure of the biomolecule. | researchgate.net |

Integrated Computational and Experimental Approaches for Deeper Mechanistic Understanding

Combining computational modeling with experimental validation offers a synergistic approach to accelerate research. nih.gov In silico methods can predict properties and guide experiments, saving time and resources. For a molecule like this compound, this integrated strategy can provide a profound understanding of its structure-activity relationships (SAR).

Key integrated approaches include:

Density Functional Theory (DFT) : DFT calculations can be used to determine the molecule's optimized geometry, electronic properties (such as HOMO/LUMO energy levels), and reactivity parameters. sci-hub.setandfonline.com This theoretical data provides a foundation for understanding its chemical behavior.

Molecular Docking : This computational technique predicts the preferred orientation of the compound when bound to a specific molecular target. nih.gov Docking studies can screen virtual libraries of proteins to identify potential binding partners and propose specific interactions, such as hydrogen bonds or π-π stacking, that stabilize the complex. nih.govnih.gov

Quantitative Structure-Activity Relationship (3D-QSAR) : If a series of analogues is synthesized and tested, 3D-QSAR models can be developed to correlate specific structural features with biological activity. nih.gov These models are invaluable for designing more potent compounds.

Molecular Dynamics (MD) Simulations : MD simulations can model the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and revealing conformational changes that are not apparent from static docking poses. tandfonline.com

| Computational Method | Prediction/Hypothesis Generated | Experimental Validation | Reference |

|---|---|---|---|

| Molecular Docking | Predicts binding mode and affinity to a specific protein target (e.g., an enzyme). | In vitro enzyme inhibition assays; X-ray crystallography of the complex. | nih.govnih.gov |

| DFT Calculations | Calculates vibrational frequencies and NMR chemical shifts. | Experimental IR/Raman and NMR spectroscopy. | sci-hub.se |

| 3D-QSAR | Identifies key structural features required for biological activity. | Synthesis and biological testing of new analogues designed based on the model. | nih.gov |

| MD Simulations | Assesses the stability of the predicted ligand-protein complex in a simulated physiological environment. | Biophysical techniques like Surface Plasmon Resonance (SPR) to measure binding kinetics (k_on, k_off). | tandfonline.com |

Discovery of Unexplored Molecular Targets and Interaction Landscapes

The benzamide (B126) scaffold is present in drugs targeting a wide array of proteins, including enzymes, receptors, and transporters. nih.govvensel.orgnih.gov A key future direction for this compound is the systematic screening against these known target classes, as well as the discovery of entirely novel interaction partners.

Potential target classes for investigation include:

Enzymes : Many benzamides inhibit enzymes. For example, derivatives act as inhibitors of cholinesterases (implicated in Alzheimer's disease), Cytochrome P450 enzymes like CYP1B1 (a target in cancer), and histone deacetylases (HDACs) (an epigenetic target). nih.govvensel.orgmdpi.com

Transporters : Certain benzamide analogues have been shown to inhibit ATP-binding cassette (ABC) transporters, such as ABCG2, which are responsible for multidrug resistance in cancer. nih.gov

Receptors : The benzamide core is found in molecules that interact with various neurotransmitter receptors, including glutamate (B1630785) receptors. nih.gov

Chemoproteomics : To move beyond candidate-based approaches, advanced chemoproteomic strategies can be used to identify the molecular targets of a compound in an unbiased manner within a complex biological system, such as a cell lysate or live cells. youtube.com This could uncover a completely unexpected mechanism of action.

| Target Class | Example Targets for Benzamides | Potential Research Application | Reference |

|---|---|---|---|

| Enzymes (Hydrolases) | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Neurodegenerative disease research. | nih.gov |

| Enzymes (Oxidoreductases) | Cytochrome P450 1B1 (CYP1B1) | Oncology and toxicology research. | vensel.org |

| Membrane Transporters | ATP-binding cassette G2 (ABCG2) | Cancer multidrug resistance research. | nih.gov |

| Epigenetic Regulators | Histone Deacetylases (HDACs) | Epigenetics and cancer therapy research. | mdpi.com |

| Unbiased Screening | Entire cellular proteome | Discovery of novel, unexplored biological targets and pathways. | youtube.com |

Development of Next-Generation Analogues with Tailored Research Functionality

Building on the knowledge gained from the aforementioned research, a highly promising future direction is the rational design and synthesis of next-generation analogues of this compound. The goal would be to create new molecules with tailored properties for specific research applications, such as enhanced potency, improved selectivity, or utility as chemical probes. mdpi.com

Strategies for developing next-generation analogues include:

Structure-Activity Relationship (SAR)-Guided Design : By systematically modifying different parts of the molecule—such as substituting the benzyl (B1604629) or phenyl rings, altering the length or branching of the isopropoxy group, or replacing the amide linker—researchers can probe how each component contributes to biological activity. acs.org

Regiodivergent Functionalization : Advanced C-H activation strategies could enable site-selective modification at various positions on the aromatic rings, allowing for the rapid construction of a diverse library of analogues for screening. acs.org

Development of Chemical Probes : The core structure can be appended with functional tags. For example, adding a fluorescent dye would create a probe for visualizing the compound's localization in cells via microscopy. Incorporating a photo-activatable cross-linking group would enable the covalent capture and identification of its binding partners.

Pharmacokinetic Optimization : For analogues with promising biological activity, further modifications could be made to improve properties like solubility, metabolic stability, and cell permeability, which are critical for potential therapeutic development.

| Modification Strategy | Example Modification | Intended Research Functionality | Reference |

|---|---|---|---|

| SAR-Guided Substitution | Add electron-withdrawing or -donating groups to the aromatic rings. | Modulate binding affinity and selectivity for a target protein. | mdpi.comnih.gov |

| Scaffold Hopping | Replace the phenyl ring with a different heterocyclic system. | Explore novel chemical space and intellectual property. | acs.org |

| Functional Tagging (Fluorescence) | Attach a fluorophore like BODIPY or a rhodamine dye. | Create a probe for fluorescence microscopy to study subcellular localization. | - |

| Functional Tagging (Photo-affinity) | Incorporate a diazirine or benzophenone (B1666685) group. | Create a probe for photo-affinity labeling to covalently capture and identify molecular targets. | - |

Q & A

Q. What synthetic methodologies are commonly employed for N-benzyl-4-propan-2-yloxybenzamide?

A typical synthesis involves amidation reactions under reflux conditions. For example, benzamide derivatives are often prepared by reacting substituted benzoyl chlorides with amines in the presence of pyridine (to scavenge HCl). Refluxing in solvents like dichloromethane or methanol under nitrogen is critical to prevent side reactions. Optimization of stoichiometry (e.g., 1:1.2 molar ratio of acid chloride to amine) and reaction time (1–4 hours) ensures high yields .

Q. How is the structural integrity of this compound validated experimentally?

Characterization relies on spectroscopic techniques:

- NMR : H and C NMR confirm proton environments and carbonyl/aryl group connectivity .

- IR : Peaks near 1650–1680 cm indicate the presence of the amide bond .

- Mass spectrometry : High-resolution MS (HRMS) or ESI-MS verifies molecular ion peaks and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

- Avoid inhalation or skin contact using PPE (gloves, lab coat, goggles).

- Store in tightly sealed containers under inert gas (e.g., N) in dry, ventilated areas to prevent degradation .

- Conduct a hazard analysis for reactive intermediates (e.g., benzoyl chlorides) to mitigate explosion or toxicity risks .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement. Key steps include:

- Data collection at low temperature (e.g., 100 K) to minimize thermal motion.

- Twin refinement for high-symmetry crystals or twinned datasets.

- Validation with R-factor convergence (<5%) and electron density maps to confirm hydrogen bonding networks .

Q. What strategies address contradictions between spectroscopic and crystallographic data?

- Density Functional Theory (DFT) : Compare computed NMR/IR spectra (e.g., using Gaussian) with experimental data to identify conformational discrepancies .

- Dynamic NMR : Probe temperature-dependent chemical shifts for rotameric equilibria in solution vs. solid-state structures .

- Complementary techniques : Pair XRD with powder diffraction or DSC to assess polymorphism .

Q. How can structure-activity relationships (SAR) guide pharmacological optimization?

- Bioisosteric replacement : Substitute the propan-2-yloxy group with trifluoromethyl or methoxy groups to modulate lipophilicity (logP) and metabolic stability .

- Enzymatic assays : Test inhibition of bacterial AcpS-PPTase (critical for fatty acid biosynthesis) using SPR or fluorescence polarization .

- Docking studies : Map interactions (e.g., hydrogen bonds with Arg residues) using AutoDock or Schrödinger Suite .

Q. How do reaction conditions influence yield and purity in multi-step syntheses?

- Catalyst screening : Pd/C for hydrogenation or TIPSCl for hydroxyl protection improves regioselectivity .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates vs. non-polar alternatives .

- Workup protocols : Liquid-liquid extraction (e.g., ethyl acetate/water) or column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted starting materials .

Q. What computational tools predict physicochemical properties for derivative design?

- QSPR models : Corrogate descriptors (e.g., molar refractivity, topological surface area) with solubility or logD using tools like MOE or ChemAxon .

- Neural networks : Train models on PubChem datasets to forecast bioavailability or toxicity endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.